1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one
Description
1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with chlorine at the 1-position and a 3-chloro-4-(fluoromethoxy)phenyl group.
Properties
Molecular Formula |
C10H9Cl2FO2 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
1-chloro-1-[3-chloro-4-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)7-2-3-9(15-5-13)8(11)4-7/h2-4,10H,5H2,1H3 |
InChI Key |
LOLOXVAQIKOSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OCF)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the chlorination of a phenylpropanone derivative, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one and its analogs:
Structural and Electronic Effects
- Substituent Position: The target compound’s 3-chloro-4-(fluoromethoxy)phenyl group contrasts with the 2-chloro-4-(trifluoromethylthio)phenyl group in .
- Electron-Withdrawing Groups : The fluoromethoxy (–OCH₂F) group is less electron-withdrawing than the trifluoromethylthio (–SCF₃) group in , which may influence electrophilic substitution patterns or stability.
- Functional Group Diversity : Hydrazinylidene derivatives (e.g., ) introduce N–N bonds, enabling cyclization to pyrazoles, whereas the target compound lacks this functionality.
Crystallographic and Physicochemical Data
- Crystal Packing : Hydrazinylidene derivatives exhibit intermolecular N–H⋯O hydrogen bonding, forming 1D chains , while the target compound’s fluoromethoxy group may promote weaker C–H⋯F interactions.
- Molecular Weight and Solubility : The target compound’s lower molecular weight (265.08 vs. 303.13 g/mol in ) suggests better solubility in polar aprotic solvents compared to bulkier analogs.
Biological Activity
1-Chloro-1-(3-chloro-4-(fluoromethoxy)phenyl)propan-2-one is a complex organic compound notable for its unique structural features, which include chloro and fluoromethoxy functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. Understanding the biological activity of this compound is essential for its application in pharmacology and therapeutic contexts.
- Molecular Formula : C10H9Cl2FO2
- Molecular Weight : 251.08 g/mol
- IUPAC Name : 1-Chloro-1-[3-chloro-4-(fluoromethoxy)phenyl]propan-2-one
- CAS Number : 1803758-68-0
Synthesis
The synthesis of this compound typically involves multiple steps, starting from simpler organic precursors. A common method includes the chlorination of a phenylpropanone derivative followed by the introduction of the fluoromethoxy group. Industrial production often employs continuous flow reactors to optimize yield and purity, utilizing advanced purification techniques to isolate the final product .
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound are also noteworthy. Compounds that modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The presence of halogen substituents may enhance the interaction with biological targets involved in inflammation .
Case Studies and Research Findings
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